

Application Notes and Protocols for Studying Neurokinin Receptor Pathways

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Compound of Interest

Compound Name: FR-145715
CAS No.: 149917-31-7
Cat. No.: B15610079

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Disclaimer: The following document provides a general template for application notes and protocols for a hypothetical neurokinin receptor antagonist. Extensive searches for "FR-145715" did not yield any publicly available information regarding its chemical structure, pharmacological properties, or biological activity. Therefore, the data and protocols presented here are illustrative and based on the general understanding of neurokinin receptor pathways. Researchers should substitute the placeholder information with data specific to their compound of interest.

Introduction to Neurokinin Receptors

Neurokinin (NK) receptors are a class of G-protein coupled receptors (GPCRs) that are activated by tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1] There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3, each with a preferential affinity for a specific tachykinin.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Dysregulation of neurokinin receptor signaling has been implicated in several pathological conditions, making them attractive therapeutic targets.

Upon activation, neurokinin receptors can couple to various G-protein subtypes, including Gq/11, Gs, and Gi, leading to the activation of downstream signaling cascades.[1] The canonical pathway involves Gq/11 activation, which stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2]

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data of a neurokinin receptor antagonist.

Table 1: Radioligand Binding Affinity

This table should be used to present data from competitive binding assays, which determine the affinity of the test compound for the neurokinin receptors.

Receptor Subtype	Radioligand	Test Compound Ki (nM)
Human NK1	[³ H]-Substance P	e.g., 1.2 ± 0.2
Human NK2	[¹²⁵ I]-NKA	e.g., >10,000
Human NK3	[³ H]-Senktide	e.g., >10,000

Table 2: Functional Antagonist Activity

This table should be used to summarize data from in vitro functional assays, such as calcium mobilization assays, which measure the ability of the compound to inhibit agonist-induced receptor activation.

Cell Line	Receptor	Agonist	Test Compound IC ₅₀ (nM)
U-251 MG	Human NK1	Substance P (1 nM)	e.g., 5.4 ± 0.7
CHO-K1	Human NK2	NKA (10 nM)	e.g., >10,000
HEK293	Human NK3	Senktide (5 nM)	e.g., >10,000

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity of a test compound for the human NK1 receptor.

Materials:

- Membranes from cells stably expressing the human NK1 receptor (e.g., U-251 MG cells)
- [³H]-Substance P (specific activity ~40-60 Ci/mmol)
- Test compound
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
- Wash buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
- Non-specific binding control: 1 μM unlabeled Substance P
- 96-well filter plates (GF/C)
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in binding buffer.
- In a 96-well filter plate, add 50 μL of binding buffer, 50 μL of [³H]-Substance P (final concentration ~0.5 nM), 50 μL of test compound or vehicle, and 50 μL of cell membranes (10-20 μg protein).
- For non-specific binding wells, add 50 μL of 1 μM unlabeled Substance P instead of the test compound.
- Incubate the plate at room temperature for 60 minutes with gentle shaking.

- Harvest the membranes by vacuum filtration and wash three times with 200 μ L of ice-cold wash buffer.
- Allow the filters to dry, then add 50 μ L of scintillation cocktail to each well.
- Count the radioactivity in a microplate scintillation counter.
- Calculate the specific binding and determine the K_i of the test compound using appropriate software (e.g., Prism).

Protocol 2: Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of a test compound at the human NK1 receptor.

Materials:

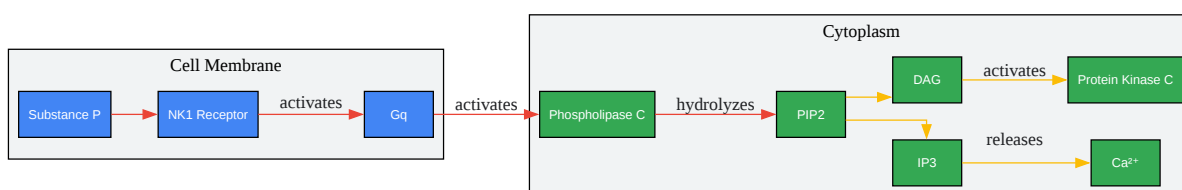
- HEK293 cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer: Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4
- Substance P
- Test compound
- Fluorescent plate reader with an injection system

Procedure:

- Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells with assay buffer.
- Prepare serial dilutions of the test compound in assay buffer and add to the cells.
- Incubate for 15-30 minutes at 37°C.

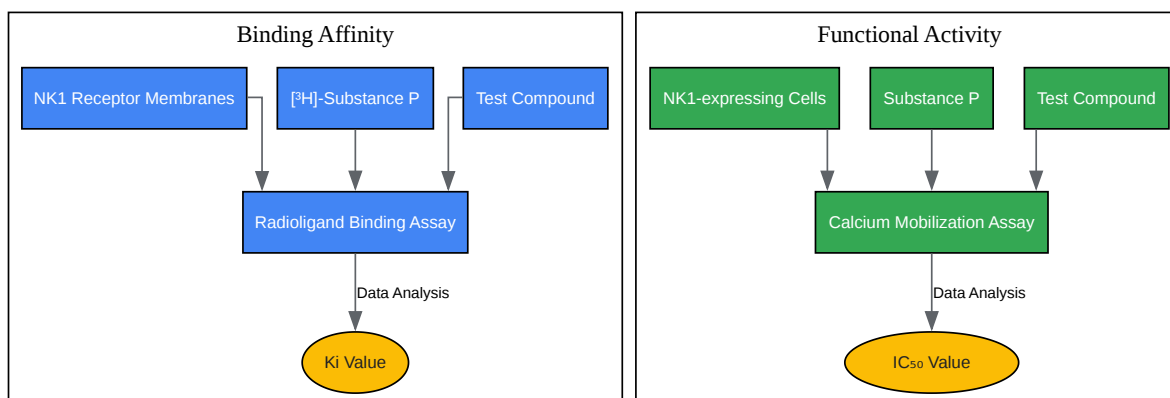
- Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
- Inject Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) and record the fluorescence change over time.
- Determine the IC₅₀ of the test compound by analyzing the concentration-response curve.

Signaling Pathways and Experimental Workflow



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Caption: Canonical NK1 Receptor Signaling Pathway.



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Caption: Experimental Workflow for Antagonist Characterization.

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